N-Cyclopropyl-2-(piperidin-4-yl)propanamide
Description
N-Cyclopropyl-2-(piperidin-4-yl)propanamide (hypothetical formula: C₁₁H₁₉N₂O, molecular weight: 195.29 g/mol) is a synthetic propanamide derivative featuring a cyclopropyl group attached to the amide nitrogen and a piperidin-4-yl moiety at the second carbon of the propanamide backbone. Propanamide derivatives are widely studied in medicinal chemistry for their role as intermediates or bioactive molecules, particularly in opioid receptor modulation and central nervous system (CNS) targeting .
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-cyclopropyl-2-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C11H20N2O/c1-8(9-4-6-12-7-5-9)11(14)13-10-2-3-10/h8-10,12H,2-7H2,1H3,(H,13,14) |
InChI Key |
VYAHCZVUCWIINB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCNCC1)C(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-(piperidin-4-yl)propanamide typically involves the reaction of cyclopropylamine with 4-piperidone, followed by the introduction of a propanamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation steps. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted piperidine derivatives.
Scientific Research Applications
Analgesic Properties
N-Cyclopropyl-2-(piperidin-4-yl)propanamide is part of the fentanyl analogs, which are known for their potent analgesic effects. Research indicates that compounds in this class exhibit high affinity for the μ-opioid receptor, making them effective in pain management.
Potency Comparison
The potency of this compound can be compared to other opioids:
This table shows that this compound has the potential to be as potent as fentanyl, which is significantly more effective than morphine.
Therapeutic Uses
The compound's structure allows it to interact with various biological targets, suggesting potential therapeutic applications beyond analgesia.
Inhibition of Lysine-Specific Demethylase 1
Research has indicated that compounds similar to this compound may inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. This inhibition could lead to novel cancer therapies by reactivating tumor suppressor genes silenced by methylation .
Neurological Applications
Given its central nervous system activity, there is interest in exploring its effects on neurological disorders such as depression and anxiety. The modulation of opioid receptors may provide new avenues for treatment strategies targeting these conditions.
Structural Modifications and Analog Development
The development of analogs with modified structures can enhance the therapeutic index of this compound.
Synthesis Variations
Various synthetic routes have been explored to modify the piperidine ring or the cyclopropyl group, which may yield compounds with improved potency or reduced side effects. For instance:
- Substituting different groups on the piperidine ring can alter receptor affinity and selectivity.
- Modifications to the cyclopropyl moiety may impact metabolic stability and bioavailability.
Case Studies
Several studies have documented the synthesis and evaluation of such analogs:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-(piperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares N-Cyclopropyl-2-(piperidin-4-yl)propanamide with key structural analogs, highlighting differences in substituents, molecular weight, and applications:
Key Observations :
- Substituent Size and Polarity : The cyclopropyl group in the target compound is smaller and less lipophilic than the phenyl or benzyl groups in fentanyl analogs . This may reduce blood-brain barrier penetration compared to opioid derivatives.
- Electron-Withdrawing Effects : Fluorinated analogs like 2'-fluoroortho-fluorofentanyl exhibit increased stability and receptor affinity due to fluorine’s electron-withdrawing properties, whereas the cyclopropyl group lacks such effects .
- Functional Group Diversity : The methoxymethyl group in the pharmaceutical intermediate (C₁₆H₂₄N₂O₂) enhances solubility, making it suitable for synthesis workflows, whereas the target compound’s simpler structure may prioritize metabolic stability .
Pharmacological Activity
- Opioid Receptor Affinity : β-Methylfentanyl and 2'-fluoroortho-fluorofentanyl are potent µ-opioid receptor agonists, with substituents like phenylpropyl and fluorophenethyl enhancing binding affinity. The absence of aromatic groups in this compound suggests weaker or divergent receptor interactions .
- CNS Penetration : Piperidine-containing compounds often exhibit CNS activity, but the cyclopropyl group’s compact size may limit efficacy compared to bulkier analogs like β-methylfentanyl .
Physicochemical Properties
- Synthetic Accessibility : highlights coupling reagents like HOBt/EDC for amide bond formation, a method likely applicable to the target compound’s synthesis .
Biological Activity
N-Cyclopropyl-2-(piperidin-4-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, which is critical for its potential therapeutic effects.
- Receptor Binding : The compound exhibits affinity for various receptors, which can lead to significant physiological effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, contributing to its pharmacological profile.
Antimicrobial Activity
N-Cyclopropyl derivatives have been investigated for their antimicrobial properties. A study highlighted the effectiveness of various piperidine derivatives against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| N-Cyclopropyl derivative | 0.0039 | S. aureus |
| N-Cyclopropyl derivative | 0.025 | E. coli |
Analgesic Properties
Similar compounds within the piperidine class have demonstrated analgesic properties, influencing pain pathways through opioid receptor modulation. Research indicates that analogs exhibit high selectivity for μ-opioid receptors, which are crucial for pain relief .
Case Studies
- Antitubercular Activity : A study on related compounds indicated potential activity against Mycobacterium tuberculosis (Mtb). Compounds with similar structures showed bactericidal effects in vitro against replicating Mtb strains . The SAR studies revealed that modifications in the piperidine ring significantly influenced potency.
- Antifungal Activity : Another investigation into piperidine derivatives found that some exhibited antifungal activity against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL . This suggests that this compound may possess a broad spectrum of antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl and piperidine groups can enhance receptor affinity and selectivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
